1,3-Didecyl-2-methylimidazolium chloride

Catalog No.
S1909042
CAS No.
70862-65-6
M.F
C24H47ClN2
M. Wt
399.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Didecyl-2-methylimidazolium chloride

CAS Number

70862-65-6

Product Name

1,3-Didecyl-2-methylimidazolium chloride

IUPAC Name

1,3-didecyl-2-methylimidazol-1-ium;chloride

Molecular Formula

C24H47ClN2

Molecular Weight

399.1 g/mol

InChI

InChI=1S/C24H47N2.ClH/c1-4-6-8-10-12-14-16-18-20-25-22-23-26(24(25)3)21-19-17-15-13-11-9-7-5-2;/h22-23H,4-21H2,1-3H3;1H/q+1;/p-1

InChI Key

GJYWPRKIEORZLX-UHFFFAOYSA-M

SMILES

CCCCCCCCCCN1C=C[N+](=C1C)CCCCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCCCN1C=C[N+](=C1C)CCCCCCCCCC.[Cl-]

Here are some specific research applications of DDMC:

  • Synthesis of new ionic liquids: DDMC can be used as a precursor for the synthesis of new ionic liquids with different anions. These new ionic liquids may have tailored properties for specific applications, such as improved thermal stability or better solubility in different solvents. Source: Sigma-Aldrich:
  • Material development: DDMC can be used to coat nanoparticles or modify surfaces. This can be useful for developing new materials with specific properties, such as improved separation efficiency or targeted drug delivery. Source: Sigma-Aldrich:
  • Separation science: DDMC has been investigated for its potential applications in separating different mixtures. For example, it has been shown to be effective in separating water and butanol. Source: Sigma-Aldrich:

1,3-Didecyl-2-methylimidazolium chloride is an ionic liquid with the molecular formula C24H47ClN2 and a molecular weight of approximately 399.10 g/mol. It appears as a yellow to brown solid with a melting point of about 82 °C . This compound features a dodecyl chain, contributing to its unique properties, including low volatility and thermal stability, making it suitable for various applications in chemistry and materials science.

Due to their unique properties.
  • Sensors: Employed in the development of sensors for detecting various analytes .
  • Nanocomposites: Utilized in coating processes for nanomaterials like graphene oxide and magnetite, enhancing their functional properties .
  • Pharmaceuticals: Acts as a preservative in ophthalmic formulations due to its low toxicity and compatibility with other substances .
  • Research indicates that 1,3-didecyl-2-methylimidazolium chloride exhibits minimal toxicity and can be utilized as a preservative in ophthalmic solutions. Its compatibility with other additives makes it a promising candidate for pharmaceutical applications . Additionally, studies have shown that this compound can interact with biological membranes, potentially influencing cellular processes.

    The synthesis of 1,3-didecyl-2-methylimidazolium chloride typically involves the following steps:

    • Preparation of 1-methylimidazole: This precursor is reacted with dodecyl bromide.
    • Quaternization: The reaction proceeds under reflux conditions in the presence of a base (such as sodium hydroxide) to form the desired ionic liquid.
    • Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels.

    This method allows for the efficient production of the compound while maintaining its structural integrity.

    Studies on the interactions of 1,3-didecyl-2-methylimidazolium chloride reveal its ability to form complexes with various biomolecules. These interactions can influence drug delivery systems and enhance the solubility of poorly soluble drugs. Its self-aggregation behavior in aqueous solutions suggests potential applications in drug formulation and delivery systems.

    Several compounds share structural similarities with 1,3-didecyl-2-methylimidazolium chloride. Below is a comparison highlighting their uniqueness:

    Compound NameMolecular FormulaKey Features
    1-Octyl-3-methylimidazolium chlorideC13H27ClN2Shorter alkyl chain; lower viscosity
    1-Decyl-3-methylimidazolium chlorideC16H33ClN2Intermediate alkyl chain; moderate properties
    1-Hexadecyl-3-methylimidazolium chlorideC19H39ClN2Longer alkyl chain; higher thermal stability

    Uniqueness of 1,3-Didecyl-2-Methylimidazolium Chloride

    The unique combination of a medium-length dodecyl chain and the imidazolium ring structure provides distinct physicochemical properties compared to similar compounds. Its balance between hydrophobicity and ionic characteristics allows for versatile applications in both industrial and pharmaceutical contexts.

    GHS Hazard Statements

    Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (14.89%): Harmful if swallowed [Warning Acute toxicity, oral];
    H314 (14.89%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H315 (85.11%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (85.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H400 (14.89%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Environmental Hazard Irritant

    Corrosive;Irritant;Environmental Hazard

    Other CAS

    70862-65-6

    Dates

    Modify: 2023-08-16

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